DEOXYVACISINE HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

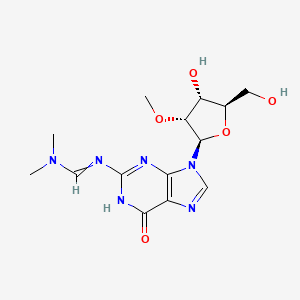

DEOXYVACISINE HCl is a cholinesterase and monoamine oxidase (MAO) inhibitor and a weak muscarinic receptors antagonist. In vitro: IC50 = 9.7x10-7 g/ml for cholinesterase activity. In vivo: LD50 (i.p. mice) dose blocks 52 % of cholinesterase activity. In vitro: 10-4 M result in 42.6 % inhibition of MAO activity, 10-3 M: 54 %. In isolated small intestine section, 10-6 g/ml and 10-5 g/ml moderately increase the contractions caused by ACh. On the contrary, contractions are inhibited by 10-4 g/ml. In consequence, this compound is a blocker of muscarinic cholinoreceptors located in isolated small intestine section. This explains its muscle relaxant effect. 100-130 mg/kg (i.p.) in mice cause breathing disruption then death by asphyxia. It has no significant effect on cholinoreceptors of the C.N.S. It does not prolong the quiver caused by arecholine, but doubles this caused by nicotine.

Aplicaciones Científicas De Investigación

Receptor-Guided Design Strategy

In the field of biomedical sciences, receptor-guided design strategies have been employed for ligand identification, where chemically modified oligodeoxynucleotide libraries facilitate the tailored selection of ligands like DEOXYVACISINE HCl. These strategies are crucial for addressing a wide range of targets related to biomedical research, including the targeting of specific hydrophobic molecules (Rosenthal, Pfeiffer, & Mayer, 2019).

Experimental and Clinical Applications in Disease Studies

This compound has been explored in various disease studies. For instance, in the context of hepatocellular carcinoma, studies have evaluated the efficacy of different combinations of drugs, including this compound, to define their efficacy and toxicity profiles in patients (Zhu et al., 2006). Additionally, this compound's activity has been observed in the treatment of refractory leukemias and lymphomas, providing insights into its potential therapeutic applications (Spiers, 1985).

Deoxy-Liquefaction for Fuel Production

The concept of deoxy-liquefaction, where this compound might play a role, has been studied for the preparation of high caloric fuel from water hyacinth. This process focuses on the effective utilization of carbon and hydrogen in biomass to produce fuel, demonstrating the diverse applications of deoxy compounds beyond medical research (Lu, Wang, & Yang, 2009).

Propiedades

Fórmula molecular |

C12H14N2.HCl |

|---|---|

Peso molecular |

222.5 g/mol |

Apariencia |

White crystal powder |

Pureza |

a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)]. |

Sinónimos |

6,7,8,9-tetrahydro-11H-pyrido[2,1-b]- quinazoline hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.